molecular formula C13H21NO4 B1344571 Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 203662-19-5

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1344571
CAS RN: 203662-19-5
M. Wt: 255.31 g/mol
InChI Key: AHKBUIGOMZWYMG-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H21NO4 . It is also known by other names such as 8-Boc-2-oxa-8-azaspiro[4.5]decan-3-one and 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular weight of this compound is 255.31 g/mol . The InChI code is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)17-9-13/h4-9H2,1-3H3 . The canonical SMILES representation is CC©©OC(=O)N1CCC2(CC1)CC(=O)OC2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can follow multiple pathways. For example, it has been reported that it can react with N,N-dimethylformamide dimethyl acetal through two different pathways .


Physical And Chemical Properties Analysis

This compound has a density of 1.16g/cm3 . Its boiling point is 375.5°C at 760 mmHg, and it has a flash point of 180.9°C . The vapour pressure is 7.77E-06mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Transformations

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as an intermediate for the synthesis of various biologically active heterocyclic compounds. Moskalenko and Boev (2012) detailed the reaction of this compound with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products, highlighting its utility in producing potential biologically active molecules (Moskalenko & Boev, 2012). Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the versatility of spirocyclic compounds for novel compound synthesis (Meyers et al., 2009).

Molecular Structure and Conformational Studies

Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of related spirocyclic compounds, showcasing the importance of structural determination in the development of chemical entities (Jakubowska et al., 2013). Moriguchi et al. (2014) synthesized a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, and determined its molecular structure through X-ray diffraction, highlighting the detailed structural analysis of spirocyclic compounds (Moriguchi et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)17-9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKBUIGOMZWYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

567 ml solution of 37.8 g tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in methanol was cooled on ice water, and 43 g of 30% aqueous hydrogen peroxide was added dropwise thereinto. 63 ml of 1 N aqueous sodium hydroxide was added dropwise thereto, and the mixture was stirred at room temperature for 2 hr. 1000 ml ethyl acetate, 600 ml water and 100 ml saturated aqueous sodium thiosulfate pentahydrate were added thereto, and the organic layer was recovered. The extracted solution was washed with brine, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was evaporated to give 28.4 g of tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate.
[Compound]
Name
solution
Quantity
567 mL
Type
reactant
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three

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